5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing antimicrobial properties against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans. The chemical structures of the compounds were established through techniques like FTIR, 1H NMR, and mass spectroscopy, indicating moderate antimicrobial activity (Sah et al., 2014).
Structural and Molecular Characterization
Research into the title compound, synthesized via the condensation of 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole with (5-methyl-1,3,4-thiadiazol-2-yl)methanethiol, revealed an extended aromatic system where the benzene and oxadiazole rings are coplanar. This study provides insights into the molecular structure and potential chemical interactions of related compounds (Wang et al., 2007).
Fluorescence Properties
Another study focused on the synthesis of nitrogen heterocyclic aromatic halides via a Gattermann reaction, examining compounds like 2-Chloro-5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazole for their fluorescence properties. This work contributes to the understanding of the optical properties of thiadiazole derivatives, highlighting their potential in applications requiring fluorescence (Li et al., 2017).
Antimicrobial and Antifungal Activities
Investigations into imino-4-methoxyphenol thiazole-derived Schiff base ligands synthesized from 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole have shown moderate activity against bacterial and fungal species, including E. coli and R. solanacearum, as well as F. oxysporum and A. niger. These findings suggest potential applications of thiadiazole derivatives as antimicrobial and antifungal agents (Vinusha et al., 2015).
Fungicide Activity
A study on the synthesis, crystal structure, and biological activity of thiadiazole-containing triazolothiadiazoles revealed their potential as fungicides. The compounds exhibited growth inhibition against various fungi, indicating the significance of thiadiazole derivatives in developing new agrochemicals with fungicide activity (Fan et al., 2010).
Safety and Hazards
According to Sigma-Aldrich, “5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole” is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
5-chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZZMAZKGHBNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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